molecular formula C8H14ClNO2 B6143924 (1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride CAS No. 882182-41-4

(1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride

Cat. No.: B6143924
CAS No.: 882182-41-4
M. Wt: 191.65 g/mol
InChI Key: OWRHKHRQZNLOFL-QDOHZIMISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,5R)-6-azabicyclo[321]octane-5-carboxylic acid hydrochloride is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of a starting material such as a substituted cyclohexanone, which undergoes a series of reactions including amination, cyclization, and subsequent acidification to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

(1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which (1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic or chemical outcomes. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Properties

IUPAC Name

(1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c10-7(11)8-3-1-2-6(4-8)5-9-8;/h6,9H,1-5H2,(H,10,11);1H/t6-,8+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWRHKHRQZNLOFL-QDOHZIMISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C1)(NC2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@@](C1)(NC2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride
Reactant of Route 2
(1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride
Reactant of Route 3
(1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride
Reactant of Route 4
(1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride
Reactant of Route 5
(1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride
Reactant of Route 6
(1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.